molecular formula C6H6F3N3O B13684604 2-Hydrazinyl-4-(trifluoromethoxy)pyridine

2-Hydrazinyl-4-(trifluoromethoxy)pyridine

Cat. No.: B13684604
M. Wt: 193.13 g/mol
InChI Key: CAAKVZQXHGZOKO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H6F3N3O. It is a pyridine derivative, characterized by the presence of a hydrazinyl group at the 2-position and a trifluoromethoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(trifluoromethoxy)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, amino derivatives, and substituted pyridine derivatives .

Scientific Research Applications

2-Hydrazinyl-4-(trifluoromethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Hydrazinyl-4-(trifluoromethoxy)phenoxy]pyridine: Contains an additional phenoxy group.

Uniqueness

2-Hydrazinyl-4-(trifluoromethoxy)pyridine is unique due to the presence of both hydrazinyl and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

[4-(trifluoromethoxy)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12)

InChI Key

CAAKVZQXHGZOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)NN

Origin of Product

United States

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